molecular formula C17H16N2O4 B2393830 (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 301688-00-6

(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B2393830
M. Wt: 312.325
InChI Key: QWYVDAOROVSJKB-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the various substituents. The cyano group would introduce a region of negative charge due to the presence of the electronegative nitrogen atom, while the ester group could participate in hydrogen bonding .


Chemical Reactions Analysis

As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. The pyrrole ring itself is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar and potentially capable of participating in hydrogen bonding. The compound might be a solid at room temperature, and its solubility would depend on the nature of the solvent .

Scientific Research Applications

  • 2-CYANO-3-FURAN-2-YL-ACRYLAMIDE is a similar compound . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • (2Z)-2-Cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylic acid is another related compound . You can find more details about this compound on ChemSpider .
  • There is a study about the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi . The absolute configuration of ®-2-cyano-3-(furan-2-yl) propanamide was determined by calculations of electronic circular dichroism (ECD) spectra .
  • 2-CYANO-3-FURAN-2-YL-ACRYLAMIDE is a similar compound . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • (2Z)-2-Cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylic acid is another related compound . You can find more details about this compound on ChemSpider .
  • There is a study about the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi . The absolute configuration of ®-2-cyano-3-(furan-2-yl) propanamide was determined by calculations of electronic circular dichroism (ECD) spectra .

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity. Studies could also be conducted to determine its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 5-[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-4-22-17(21)14-10(2)15(19-11(14)3)16(20)12(9-18)8-13-6-5-7-23-13/h5-8,19H,4H2,1-3H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYVDAOROVSJKB-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)C(=CC2=CC=CO2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)/C(=C\C2=CC=CO2)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.